N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
描述
N-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:
- Methoxy substituents at the 2-position (N-aryl group) and 4-position (C7-phenyl ring).
- A methyl group at the C5 position of the tetrahydro-pyrimidine core.
- A carboxamide linkage connecting the triazolo-pyrimidine scaffold to the 2-methoxyphenyl moiety.
The compound’s synthesis likely involves multi-component reactions similar to those reported for analogs, such as Biginelli-like heterocyclization using aldehydes, triazole diamines, and acetoacetamides .
属性
IUPAC Name |
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-18(20(27)25-16-6-4-5-7-17(16)29-3)19(26-21(24-13)22-12-23-26)14-8-10-15(28-2)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECIAXZDKRWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrimidines. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment and as potential therapeutic agents for various diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 407.474 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological activity significantly.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazolo-pyrimidine scaffold exhibit potent anticancer properties. For instance:
- Cytotoxicity Studies : In vitro cytotoxicity screening against various cancer cell lines has shown promising results. For example, derivatives related to triazolo-pyrimidines have been reported to exhibit IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with similar triazolo-pyrimidine derivatives leads to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 . This suggests that the compound may promote apoptosis through mitochondrial pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide to various target proteins involved in cancer progression. These studies indicate that the compound has a favorable binding profile against key targets such as EGFR and PI3K, which are critical in tumor growth and survival pathways .
Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Cytotoxicity | IC50 values against MCF-7: 14.5–19.4 μM | |
| Apoptosis Induction | Upregulation of Bax and downregulation of Bcl-2 | |
| Molecular Docking | High affinity for EGFR and PI3K |
Case Studies
Several case studies highlight the potential clinical applications of triazolo-pyrimidine derivatives:
- Case Study 1 : A derivative similar to N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide was tested in vivo in murine models of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .
- Case Study 2 : Another study evaluated the pharmacokinetics and bioavailability of a related triazolo-pyrimidine derivative. It was found to have favorable absorption characteristics with minimal brain penetration, suggesting its suitability for systemic administration without central nervous system side effects .
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds with a similar structural framework to N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Several derivatives have been synthesized and tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Compounds such as 2-(4-bromophenyl)triazole demonstrated IC50 values significantly lower than doxorubicin, highlighting their potential as effective anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. In silico docking studies have shown binding affinity to targets like EGFR and PI3K .
Neuroprotective Properties
Compounds in the triazolo[1,5-a]pyrimidine class have been investigated for their neuroprotective effects:
- Alzheimer’s Disease : Some derivatives have been identified as modulators of sigma receptors and β-secretase inhibitors (BACE 1), which are crucial in the pathogenesis of Alzheimer’s disease . This suggests that N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be a candidate for further development in neurodegenerative disease therapies.
Antiviral Activity
The antiviral potential of compounds related to N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been explored:
- Hepatitis B Treatment : Some studies have indicated that triazole derivatives possess antiviral activity against hepatitis B virus (HBV), suggesting a broader application in viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:
| Substituent | Activity | Comments |
|---|---|---|
| Methoxy groups | Enhanced lipophilicity | Contributes to better cell membrane penetration |
| Aryl moieties | Increased cytotoxicity | Larger groups improve binding affinity to targets |
| Electron-donating groups | Variable effects on potency | Can influence overall biological activity |
Synthesis and Development
The synthesis of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been achieved through various methodologies including:
相似化合物的比较
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Target Compound : Predicted logP ~3.2 (dual methoxy groups balance hydrophilicity). Molecular weight = 447.48 g/mol (C25H25N5O3).
- Contrasts: 5i (C23H22FN7O4): Lower logP (~2.8) due to fluorine. 5n (C23H23N7O7): Higher polarity (logP ~1.9) from additional amino and methoxy groups .
常见问题
Q. Methodological Answer :
- 1H/13C NMR : Confirm substituent integration and coupling patterns. For example, the tetrahydrotriazolopyrimidine core shows characteristic doublets for H-5 (δ 2.4–2.6 ppm) and H-7 (δ 4.1–4.3 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 476–525 for analogues with methoxyphenyl groups .
- X-ray Crystallography : Resolve bond lengths (e.g., C6–N1 = 1.35 Å) and dihedral angles to confirm stereochemistry .
Advanced: How to design analogues with improved selectivity for kinase targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys-48 in mTOR) require hydrogen bonding with the carboxamide group .
- SAR Studies : Replace the 4-methoxyphenyl group with electron-deficient substituents (e.g., 4-fluorophenyl) to reduce off-target binding to P450 enzymes .
- Regioselectivity Control : Introduce bulky substituents at the pyrimidine C-2 position to sterically block non-target kinases .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer :
Based on structurally similar triazolopyrimidines:
- Kinase Inhibition : mTOR and PI3K due to carboxamide interactions with catalytic lysine residues .
- Antimicrobial Activity : DNA gyrase or dihydrofolate reductase inhibition, evidenced by MIC values of 8–32 µg/mL against S. aureus .
- Anticancer Potential : Induction of apoptosis via caspase-3 activation, observed in analogues with methoxyphenyl substituents .
Advanced: How to address crystallographic disorder in the tetrahydrotriazolopyrimidine core?
Q. Methodological Answer :
- Low-Temperature Data Collection : Perform XRD at 100 K to reduce thermal motion artifacts .
- Twinning Refinement : Use SHELXL’s TWIN command to model overlapping orientations of the core .
- Comparative Analysis : Overlay with disorder-free analogues (e.g., ethyl 5-chloromethyl derivatives) to identify conserved bond angles .
Basic: What strategies mitigate solubility challenges in in vitro assays?
Q. Methodological Answer :
- Co-solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) diluted in PBS or cell culture media .
- Prodrug Derivatization : Synthesize phosphate esters at the carboxamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for improved dispersion .
Advanced: How to reconcile conflicting computational vs. experimental binding affinities?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for protein flexibility and solvent effects (e.g., water-mediated hydrogen bonds) .
- Entropy Calculations : Use MM-PBSA/GBSA to quantify entropic penalties from rigid triazolopyrimidine cores .
- Alchemical Free Energy Perturbation : Compare ΔΔG values for substituent modifications (e.g., methoxy → hydroxy) .
Basic: How to assess compound stability under physiological conditions?
Q. Methodological Answer :
- Accelerated Stability Studies : Incubate in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
- Metabolite Identification : Use LC-MS/MS to detect oxidative products (e.g., demethylation of methoxyphenyl groups) .
Advanced: What substituent modifications enhance metabolic stability?
Q. Methodological Answer :
- Fluorine Incorporation : Replace methoxy groups with trifluoromethoxy to block CYP450-mediated oxidation .
- Steric Shielding : Add methyl groups ortho to the carboxamide to hinder enzymatic hydrolysis .
- Isotope Labeling : Use deuterated methyl groups (CD3) to slow metabolic clearance (deuterium isotope effect) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
